molecular formula C10H13ClN2O2 B2826906 (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride CAS No. 958488-72-7

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B2826906
CAS No.: 958488-72-7
M. Wt: 228.68
InChI Key: LGLCJIIJYYSZRU-FJXQXJEOSA-N
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Description

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a unique oxazepine ring structure, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of an amino group and a methyl group on the ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the following steps:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine and an epoxide or a carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Methylation: The methyl group is usually introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazepine ring to more saturated analogs, potentially altering its biological activity.

    Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or acylating agents like acetic anhydride.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated oxazepine analogs.

    Substitution Products: Halogenated or acylated derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing signaling pathways.

Medicine:

    Pharmacological Activity: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Potential use in the development of new materials with specific chemical properties.

    Agriculture: Investigated for use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    Benzodiazepines: Share a similar heterocyclic structure but differ in the ring size and functional groups.

    Oxazolidinones: Another class of heterocyclic compounds with different biological activities.

    Isoxazoles: Contain a five-membered ring with nitrogen and oxygen but differ in their chemical properties.

Uniqueness: (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCJIIJYYSZRU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958488-72-7
Record name (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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